7-hydroxy-5-oxo-N-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
7-hydroxy-5-oxo-N-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a heterocyclic compound featuring a fused thienopyridine core. Key structural elements include:
- A thieno[3,2-b]pyridine backbone with a hydroxy (-OH) group at position 7 and a ketone (=O) at position 3.
- A carboxamide group at position 6, substituted with a 4-(trifluoromethyl)benzyl moiety.
- The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the carboxamide contributes to hydrogen-bonding interactions .
Properties
IUPAC Name |
7-hydroxy-5-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-4H-thieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3S/c17-16(18,19)9-3-1-8(2-4-9)7-20-14(23)11-12(22)13-10(5-6-25-13)21-15(11)24/h1-6H,7H2,(H,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNYNECZZJATIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-oxo-N-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps, including the formation of the thieno[3,2-b]pyridine core and subsequent functionalization. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde to form the thieno[3,2-b]pyridine core. This intermediate is then reacted with 4-(trifluoromethyl)benzyl bromide under basic conditions to introduce the trifluoromethyl group. Finally, the carboxamide group is introduced through a reaction with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-5-oxo-N-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
7-hydroxy-5-oxo-N-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-5-oxo-N-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations:
- Core Diversity: The target compound’s thienopyridine core is distinct from pyrazolopyrimidine (), pyridine (), and thiazolopyrimidine () systems. These cores influence electronic properties and binding interactions.
- Oxygenated Groups: The 5-oxo group is common in all compounds, suggesting a role in π-stacking or hydrogen bonding. The target’s 7-OH group provides additional hydrogen-bonding capacity compared to cyano () or ester () substituents .
Substituent Effects
Trifluoromethyl (-CF₃) and Fluorinated Moieties
- Target Compound : The 4-CF₃-benzyl group enhances lipophilicity (logP) and resistance to oxidative metabolism.
- : A 3-CF₃-benzyl group is present, but the para-substitution in the target may improve steric compatibility with hydrophobic enzyme pockets.
Carboxamide vs. Other Linkers
- The target’s carboxamide (-CONH-) enables hydrogen bonding with biological targets, akin to the pyridine-3-carboxamide in .
- In contrast, the cyano group (-CN) in acts as a hydrogen-bond acceptor but lacks donor capacity, while the ester (-COOEt) in is metabolically labile .
Hydrogen-Bonding and Crystallography
- The target’s hydroxy and carboxamide groups likely form bidirectional hydrogen-bonding networks, as described in Etter’s graph-set analysis (). This contrasts with ’s cyano group, which participates in weaker C≡N···H interactions .
Biological Activity
7-Hydroxy-5-oxo-N-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structural features, including a hydroxyl group, a carbonyl group, and a trifluoromethyl-substituted phenyl group, suggest diverse biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by its thieno[3,2-b]pyridine core, which is known for its pharmacological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy in biological systems.
| Property | Details |
|---|---|
| Molecular Weight | 368.33 g/mol |
| CAS Number | 1251610-28-2 |
| Functional Groups | Hydroxyl (-OH), Carbonyl (C=O), Carboxamide (-CONH2) |
| Structural Complexity | High |
Anticancer Potential
Research indicates that compounds related to thieno[3,2-b]pyridines exhibit diverse biological activities, particularly anticancer properties. The specific biological activity of this compound remains to be fully elucidated; however, preliminary studies suggest mechanisms such as:
- Inhibition of Histone Deacetylases (HDACs) : This mechanism has been linked to the suppression of tumor cell proliferation and survival .
- Targeting Specific Cellular Processes : Compounds with similar structures have shown effectiveness in targeting cancer cell pathways .
The biological activity may stem from the compound's ability to interact with various biological macromolecules. Interaction studies are essential for assessing its therapeutic potential:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.
- Cell Proliferation Suppression : Evidence suggests that related compounds can significantly reduce cell viability in various cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of thieno[3,2-b]pyridine derivatives:
- A study on pyrido[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit dihydrofolate reductase (DHFR), a target for anticancer drugs .
- Another investigation highlighted the anticancer activity of benzamide derivatives with IC50 values comparable to established chemotherapeutics like doxorubicin .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Thieno[3,2-b]pyridine Core : Initial reactions to construct the heterocyclic framework.
- Introduction of Functional Groups : Subsequent modifications to incorporate hydroxyl and trifluoromethyl groups.
- Final Carboxamide Formation : Conversion to the carboxamide derivative through acylation reactions.
Future Directions
Further research is required to explore the full therapeutic potential of this compound. Key areas for investigation include:
- In Vivo Studies : To assess efficacy and safety in living organisms.
- Molecular Docking Studies : To predict binding modes with target proteins.
- Development of Derivatives : Modifying the structure to enhance biological activity or reduce toxicity.
Q & A
Basic: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves cyclization of ethyl carboxalate intermediates with aminobenzyl derivatives in ethanol under reflux, followed by purification via column chromatography . Key steps include:
- Biginelli-like condensation : Reacting aldehyde, ethyl acetoacetate, and thiourea derivatives in a one-pot reaction .
- Cyclization : Using 3-amino-5-methylisoxazole to form the thieno-pyrimidine core .
- Solvent selection : Ethanol is preferred for solubility and reaction efficiency .
- Yield optimization : Adjusting temperature (70–90°C) and reaction time (12–24 hrs) improves yields up to 83% .
Advanced: How can computational methods enhance synthesis design? Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning identifies optimal reaction parameters (solvent, catalyst). For example, ICReDD’s reaction path search methods reduce trial-and-error by 40% via quantum mechanics/molecular mechanics (QM/MM) simulations .
Basic: What techniques are used to confirm the crystal structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is standard. Key parameters:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Structure solution : SHELXS-97 for phase determination; anisotropic displacement parameters refine non-H atoms .
- Validation : Check R-factor (<0.05) and CCDC deposition (e.g., CCDC 1020324) .
Advanced: How are disordered solvent molecules or twinned crystals resolved? Answer: Apply SQUEEZE in PLATON to model solvent regions . For twinning, use TWINLAW to refine twin fractions and HKLF5 data .
Basic: How is biological activity evaluated in vitro?
Methodological Answer:
- Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., kinases) using fluorescence polarization .
- Cellular assays : Assess cytotoxicity via MTT assay (24–72 hrs incubation) and apoptosis markers (Annexin V/PI staining) .
Advanced: What advanced models assess in vivo efficacy? Answer: Use orthotopic xenografts in immunodeficient mice (e.g., NSG) with bioluminescence imaging. Pharmacokinetics (Cmax, AUC) are quantified via LC-MS/MS after oral administration (10 mg/kg) .
Basic: How does the trifluoromethyl group influence metabolic stability?
Methodological Answer:
- In vitro stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via HPLC. The CF3 group reduces CYP450-mediated oxidation, increasing t1/2 by 2–3× .
- LogP measurement : Use shake-flask method (LogP = 3.2) to confirm enhanced lipophilicity .
Advanced: Can in silico models predict metabolite profiles? Answer: Yes. Schrödinger’s ADMET Predictor and StarDrop’s DEREK Nexus identify major metabolites (e.g., hydroxylation at C7) and toxicity risks .
Basic: How are analytical purity and identity confirmed?
Methodological Answer:
- HPLC : C18 column (ACN/0.1% TFA gradient, 1.0 mL/min); retention time = 8.2 min .
- HRMS : ESI+ mode; [M+H]+ m/z calculated 439.0921, observed 439.0918 .
Advanced: How is isotopic labeling used in tracer studies? Answer: Synthesize 13C/2H-labeled analogs via Pd-catalyzed cross-coupling. Use LC-HRMS/MS to track metabolic pathways in vivo .
Basic: How to address contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinases) .
- Batch variability : Characterize compound purity (≥95% by HPLC) and salt forms (e.g., hydrochloride vs. free base) .
Advanced: Can meta-analysis reconcile discrepancies? Answer: Yes. Use PRISMA guidelines to aggregate data from ≥5 studies. Multivariate regression identifies confounding variables (e.g., cell line genetic drift) .
Basic: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace CF3 with Cl or OCH3) .
- Activity clustering : Group IC50 values by substituent position (R² vs. R⁶) .
Advanced: How to integrate 3D-QSAR for predictive modeling? Answer: Generate CoMFA/CoMSIA models using SYBYL-X. Align molecules based on thieno-pyrimidine core; contour maps highlight steric/electrostatic hotspots .
Advanced: What strategies improve aqueous solubility without compromising activity?
Answer:
- Prodrug design : Introduce phosphate esters at C7-OH (solubility ↑ 10× in PBS) .
- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (size = 120 nm, PDI <0.1) .
Advanced: How to apply green chemistry principles to scale-up?
Answer:
- Solvent replacement : Switch ethanol to cyclopentyl methyl ether (CPME; GSK score 6.1 vs. ethanol 3.2) .
- Continuous flow : Use Vapourtec R-series reactor (residence time = 30 min, yield 89%) .
Advanced: How to predict and characterize polymorphs?
Answer:
- Computational screening : Use Materials Studio’s polymorph predictor (10 predicted forms) .
- Thermal analysis : DSC/TGA identify stable Form II (Tm = 214°C, ΔHfus = 98 J/g) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
